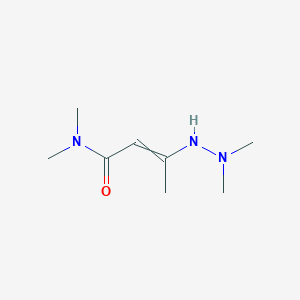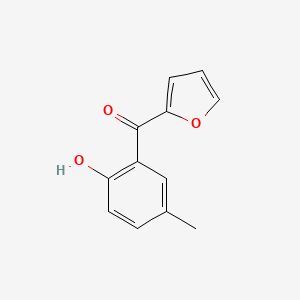
Benzamide, N-methyl-N-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-methyl-N-(3-nitrophenyl)- is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.2567 g/mol It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a methyl group and a nitrophenyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- typically involves the acylation of 3-nitroaniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-methyl-N-(3-nitrobenzoyl)benzamide.
Applications De Recherche Scientifique
Benzamide, N-methyl-N-(3-nitrophenyl)- has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Benzamide, N-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity . The methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbenzamide: Similar structure but lacks the nitrophenyl group.
N-(3-nitrophenyl)benzamide: Similar structure but lacks the methyl group.
N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
Uniqueness
Benzamide, N-methyl-N-(3-nitrophenyl)- is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical properties and biological activities.
Propriétés
Numéro CAS |
51774-37-9 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
N-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-15(14(17)11-6-3-2-4-7-11)12-8-5-9-13(10-12)16(18)19/h2-10H,1H3 |
Clé InChI |
KSPNHTHXZNNMOQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
